REACTION_CXSMILES
|
Cl[CH2:2][C:3]#N.[OH2:5].O.[C:7]1([CH:15]=[C:13]([OH:14])[CH:12]=[C:10]([OH:11])[CH:9]=1)[OH:8].Cl>CCOCC.[Cl-].[Zn+2].[Cl-]>[OH:8][C:7]1[C:15]2[C:2](=[O:5])[CH2:3][O:14][C:13]=2[CH:12]=[C:10]([OH:11])[CH:9]=1 |f:1.2.3,6.7.8|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
phloroglucinol dihydrate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O.O.C1(O)=CC(O)=CC(O)=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the orange precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with anhydrous ether (50 ml)
|
Type
|
DISSOLUTION
|
Details
|
The precipitates were then dissolved in water (100 ml)
|
Type
|
TEMPERATURE
|
Details
|
heated at 100° C. for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
ADDITION
|
Details
|
aqueous sodium hydroxide (20% w/v) (10 ml) was then added
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
by adding dilute hydrochloric acid (1M, 50 ml)
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (2×250 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a light orange solid which
|
Type
|
CUSTOM
|
Details
|
was then recrystallized from ethyl acetate
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=CC2=C1C(CO2)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |